molecular formula C6H10FeO2 B12453604 Cyclopentanecarboxylic acid;iron

Cyclopentanecarboxylic acid;iron

Cat. No.: B12453604
M. Wt: 169.99 g/mol
InChI Key: FWNPBWWNSVJFOV-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid is an organic compound with the formula C₆H₁₀O₂. It is a colorless, nonvolatile oil that can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of cyclopentanecarboxylic acid often employs the palladium-catalyzed hydrocarboxylation method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclopentanecarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to cyclopentanemethanol using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium for hydrocarboxylation reactions.

Major Products

    Oxidation: Produces cyclopentanone or other oxidized derivatives.

    Reduction: Produces cyclopentanemethanol.

    Substitution: Produces various substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentanecarboxylic acid finds diverse applications in various domains:

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid involves its interaction with various molecular targets and pathways. For instance, in the pharmaceutical industry, it acts as a precursor in drug synthesis, where it undergoes various chemical transformations to produce active pharmaceutical ingredients .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic Acid: Similar in structure but with a six-membered ring.

    Cyclopentaneacetic Acid: Similar but with an acetic acid group instead of a carboxylic acid group.

    Cyclopentanol: The alcohol derivative of cyclopentane.

Uniqueness

Cyclopentanecarboxylic acid is unique due to its five-membered ring structure combined with a carboxylic acid group, which imparts specific chemical properties and reactivity that are distinct from its six-membered ring counterparts .

Properties

Molecular Formula

C6H10FeO2

Molecular Weight

169.99 g/mol

IUPAC Name

cyclopentanecarboxylic acid;iron

InChI

InChI=1S/C6H10O2.Fe/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H,7,8);

InChI Key

FWNPBWWNSVJFOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)O.[Fe]

Origin of Product

United States

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